

# Application Note: Assessing VTP50469 Target Engagement with Chromatin Immunoprecipitation Sequencing (ChIP-seq)

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## Compound of Interest

Compound Name: VTP50469

Cat. No.: B10824408

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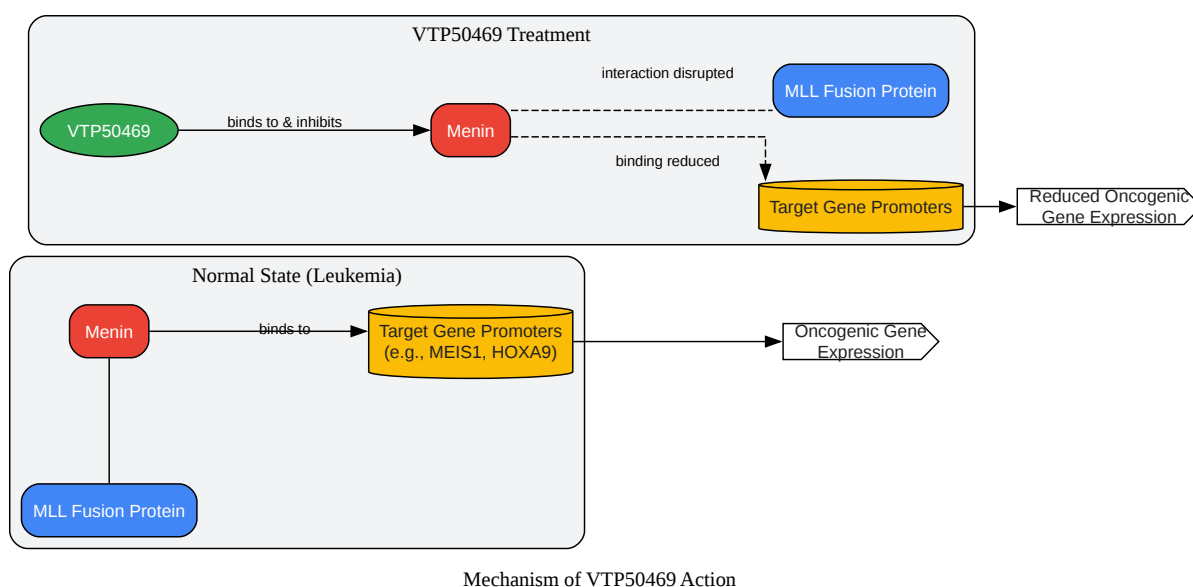
## Introduction

**VTP50469** is a potent and highly selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in certain hematological malignancies, including leukemias with MLL rearrangements or NPM1 mutations.[1][2][3][4][5] **VTP50469** functions by displacing Menin from chromatin, thereby disrupting the MLL fusion protein complexes that drive oncogenic gene expression.[1][3][4] This application note provides a detailed protocol for utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to directly measure the target engagement of **VTP50469** by quantifying the genome-wide changes in Menin chromatin occupancy.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to identify the DNA binding sites of a specific protein.[6][7][8] When coupled with high-throughput sequencing (ChIP-seq), it allows for a genome-wide analysis of protein-DNA interactions.[6][7] In the context of drug development, ChIP-seq is an invaluable tool for confirming the mechanism of action and assessing the on-target efficacy of epigenetic modifiers like **VTP50469**. [6][9] This protocol is

designed for researchers in both academic and industrial settings to robustly assess the cellular activity of **VTP50469** and similar Menin-MLL interaction inhibitors.

## Signaling Pathway and Experimental Rationale



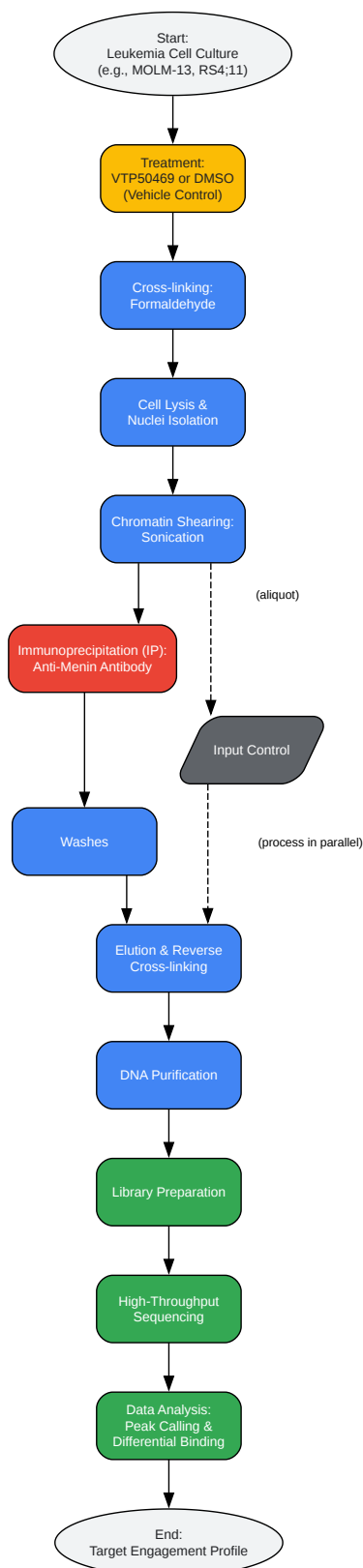
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Caption: **VTP50469** disrupts the Menin-MLL interaction, leading to reduced Menin binding at target gene promoters and decreased oncogenic gene expression.

## Experimental Workflow

The ChIP-seq workflow to assess **VTP50469** target engagement involves treating leukemia cells with the compound, followed by fixation, chromatin shearing, immunoprecipitation of

Menin-DNA complexes, DNA purification, library preparation, and sequencing.



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Caption: Overview of the ChIP-seq experimental workflow for assessing **VTP50469** target engagement.

## Detailed Experimental Protocols

This protocol is optimized for approximately  $1 \times 10^7$  cells per ChIP reaction. It is recommended to perform experiments in biological replicates for robust data analysis.

### Part 1: Cell Culture, Treatment, and Cross-linking

- Cell Culture: Culture MLL-rearranged leukemia cell lines (e.g., MOLM-13, RS4;11) under standard conditions to a density of approximately  $0.5\text{-}1 \times 10^6$  cells/mL.
- Treatment: Treat cells with **VTP50469** at the desired concentration (e.g., 100 nM) or with an equivalent volume of DMSO (vehicle control) for a specified duration (e.g., 24-48 hours).
- Cross-linking:
  - Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
  - Incubate for 10 minutes at room temperature with gentle shaking.
  - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
  - Incubate for 5 minutes at room temperature.
- Cell Harvesting:
  - Pellet the cells by centrifugation at  $1,500 \times g$  for 5 minutes at  $4^\circ\text{C}$ .
  - Wash the cell pellet twice with ice-cold PBS.

### Part 2: Chromatin Preparation

- Cell Lysis:
  - Resuspend the cell pellet in a lysis buffer (see Table 1 for composition).
  - Incubate on ice for 10 minutes.

- Isolate nuclei by centrifugation.
- Chromatin Shearing (Sonication):
  - Resuspend the nuclear pellet in a sonication buffer (see Table 1 for composition).
  - Sonicate the chromatin to an average fragment size of 200-700 bp. Optimization of sonication conditions (power, duration, cycles) is critical for each cell type and instrument.
  - After sonication, pellet cell debris by centrifugation at high speed (e.g., 17,000 x g) for 15 minutes at 4°C. The supernatant contains the sheared chromatin.
- Chromatin Quantification:
  - Take a small aliquot of the sheared chromatin, reverse the cross-links, and measure the DNA concentration.

## Part 3: Immunoprecipitation

- Bead Preparation:
  - Prepare a 50:50 mix of Protein A and Protein G magnetic beads.
  - Wash the beads with a blocking buffer (see Table 1).
- Antibody Coupling:
  - Incubate the beads with a ChIP-grade anti-Menin antibody (see Table 2 for recommended amounts) for at least 4-6 hours at 4°C with rotation.
- Immunoprecipitation:
  - Dilute the sheared chromatin with a dilution buffer (see Table 1).
  - Save a small aliquot of the diluted chromatin as the "Input" control.
  - Add the antibody-coupled beads to the diluted chromatin.
  - Incubate overnight at 4°C with rotation.

- Washes:
  - Wash the beads sequentially with low salt, high salt, and LiCl wash buffers (see Table 1) to remove non-specific binding.
  - Perform a final wash with TE buffer.

## Part 4: DNA Purification and Library Preparation

- Elution and Reverse Cross-linking:
  - Elute the chromatin from the beads using an elution buffer (see Table 1).
  - Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl. Also, process the "Input" control in parallel.
- DNA Purification:
  - Treat with RNase A and Proteinase K.
  - Purify the DNA using a standard PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
- Library Preparation:
  - Quantify the purified ChIP and Input DNA.
  - Prepare sequencing libraries using a commercial kit compatible with low DNA input (e.g., Illumina TruSeq ChIP Library Prep Kit).
  - Perform end-repair, A-tailing, and adapter ligation followed by PCR amplification.
- Sequencing:
  - Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A read depth of 20-30 million reads per sample is generally sufficient.

## Data Presentation and Analysis

**Table 1: Buffer Compositions**

Buffer Name	Composition
Cell Lysis Buffer	5 mM PIPES (pH 8.0), 85 mM KCl, 0.5% NP-40, Protease Inhibitors
Sonication Buffer	50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS, Protease Inhibitors
IP Dilution Buffer	16.7 mM Tris-HCl (pH 8.1), 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS
Low Salt Wash Buffer	20 mM Tris-HCl (pH 8.1), 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS
High Salt Wash Buffer	20 mM Tris-HCl (pH 8.1), 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS
LiCl Wash Buffer	10 mM Tris-HCl (pH 8.1), 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Deoxycholate
TE Buffer	10 mM Tris-HCl (pH 8.0), 1 mM EDTA
Elution Buffer	1% SDS, 0.1 M NaHCO <sub>3</sub>
Blocking Buffer	0.5% w/v BSA in PBS

**Table 2: Key Experimental Parameters**

Parameter	Recommended Value	Notes
Cell Number	1 x 10 <sup>7</sup> per IP	Can be optimized based on antibody efficiency and target abundance.
VTP50469 Concentration	10-1000 nM	Titrate to determine the optimal concentration for target engagement.
Antibody Amount	2-5 µg per IP	Use a ChIP-validated anti-Menin antibody. Titration is recommended.
Chromatin Amount	10-25 µg per IP	Ensure sufficient material for robust signal.
Sonication Fragment Size	200-700 bp	Verify by gel electrophoresis or Bioanalyzer.
Sequencing Read Depth	20-30 million reads/sample	Single-end 50 bp reads are generally sufficient.

## Data Analysis Pipeline

- **Quality Control:** Assess the quality of raw sequencing reads using tools like FastQC.
- **Alignment:** Align reads to the appropriate reference genome (e.g., hg38) using an aligner such as BWA or Bowtie2.
- **Peak Calling:** Identify regions of significant Menin enrichment (peaks) for each sample (**VTP50469**-treated and DMSO control) relative to their respective input controls using a peak caller like MACS2.
- **Differential Binding Analysis:** Use tools like DiffBind or MAnorm to identify genomic regions where Menin binding is significantly reduced upon **VTP50469** treatment.
- **Visualization:** Visualize the ChIP-seq signal at specific gene loci using a genome browser like IGV to confirm the loss of Menin peaks at known target genes (e.g., MEIS1, HOXA9).

- Downstream Analysis: Perform pathway analysis and motif discovery on the regions with differential Menin binding to further elucidate the biological consequences of **VTP50469** treatment.

## Expected Results

A successful experiment will demonstrate a significant reduction in the number and intensity of Menin peaks in **VTP50469**-treated cells compared to the DMSO control. This indicates successful target engagement, as the inhibitor has displaced Menin from its chromatin binding sites. The differential binding analysis will provide a comprehensive, genome-wide map of the sites where **VTP50469** exerts its effect, confirming its on-target activity and providing valuable insights into its mechanism of action. This data is crucial for the preclinical and clinical development of **VTP50469** and other Menin-MLL inhibitors.

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